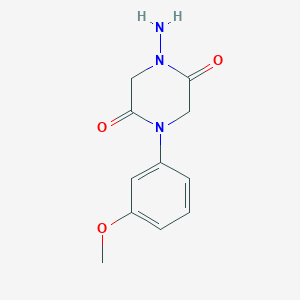![molecular formula C18H17N3OS B292016 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B292016.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide, also known as CPDTI, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide exerts its biological effects through the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide also acts as an antagonist for the 5-HT7 receptor, which is involved in the regulation of mood, sleep, and cognition.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and colon cancer cells. In addition, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the evaluation of its safety and efficacy in clinical trials. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has the potential to be a valuable tool for the treatment of various diseases, and further research in this area is warranted.
Synthesemethoden
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide can be synthesized through a multi-step synthetic process that involves the reaction of 2-aminobenzamide with 3-bromo-2-cyanocyclopent-2-enone, followed by the reaction of the resulting intermediate with 2-amino-3-indoleacetic acid. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Its potential therapeutic applications include the treatment of cancer, inflammation, and neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H17N3OS |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,3-dihydroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H17N3OS/c19-10-14-13-5-3-7-16(13)23-18(14)20-17(22)11-21-9-8-12-4-1-2-6-15(12)21/h1-2,4,6H,3,5,7-9,11H2,(H,20,22) |
InChI-Schlüssel |
GXDLKWXBERLHPX-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCC4=CC=CC=C43 |
Kanonische SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)

![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291956.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291957.png)